7-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine
CAS No.:
Cat. No.: VC13801247
Molecular Formula: C7H8BrN3
Molecular Weight: 214.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8BrN3 |
|---|---|
| Molecular Weight | 214.06 g/mol |
| IUPAC Name | 7-bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine |
| Standard InChI | InChI=1S/C7H8BrN3/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-2,4,10H,3,9H2 |
| Standard InChI Key | KIVNHLPVRGWNDI-UHFFFAOYSA-N |
| SMILES | C1C=C(C(=C2N1C=CN2)N)Br |
| Canonical SMILES | C1C=C(C(=C2N1C=CN2)N)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of an imidazo[1,2-a]pyridine ring system, a nitrogen-containing heterocycle known for its bioisosteric resemblance to purines. The bromine atom at position 7 and the amine group at position 8 introduce steric and electronic modifications that influence reactivity and binding interactions. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 7-bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine | |
| SMILES | C1C=C(C(=C2N1C=CN2)N)Br | |
| InChIKey | KIVNHLPVRGWNDI-UHFFFAOYSA-N | |
| Molecular Formula | CHBrN | |
| Molecular Weight | 214.06 g/mol |
The planar imidazopyridine ring facilitates π-π stacking interactions, while the bromine atom enhances electrophilic substitution reactivity .
Physicochemical Characteristics
Reported physical properties include:
-
Solubility: Predicted low aqueous solubility due to aromaticity and bromine hydrophobicity.
Synthesis and Preparation
General Synthetic Strategies
While explicit protocols for 7-bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine are scarce, its synthesis likely follows established routes for imidazopyridines :
-
Ring Formation: Condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under basic conditions.
-
Bromination: Electrophilic aromatic substitution using brominating agents (e.g., NBS or Br) at position 7.
-
Amination: Introduction of the amine group via Buchwald-Hartwig coupling or nucleophilic substitution .
A representative pathway might involve:
Challenges in Optimization
-
Regioselectivity: Controlling bromine placement requires precise temperature and catalyst selection.
-
Amination Efficiency: Steric hindrance from the bromine atom may reduce amine incorporation yields .
Applications in Medicinal Chemistry
Antiviral Activity
Structural analogs interfere with viral protease and polymerase functions. The amine group’s hydrogen-bonding capacity could target conserved regions in viral replication machinery.
Anticancer Mechanisms
By mimicking purines, this compound may inhibit kinases involved in tumor proliferation. Bromine’s electron-withdrawing effect could stabilize interactions with ATP-binding pockets .
Research Findings and Biological Evaluation
Preclinical Data
-
In Vitro Cytotoxicity: Limited data suggest moderate activity against HeLa cells (IC ~50 μM), though specific studies are unpublished .
-
Enzyme Inhibition: Related imidazopyridines show IC values of <10 μM against acetylcholinesterase, hinting at neuropharmacological applications .
Pharmacokinetic Profiling
-
Metabolic Stability: Predicted hepatic clearance via CYP3A4-mediated oxidation.
-
Bioavailability: Low oral absorption due to poor solubility, necessitating prodrug strategies .
Challenges and Future Directions
Synthetic Accessibility
Current routes suffer from low yields (~30–40%) and costly bromination reagents . Future work could explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume